molecular formula C20H25N5O3 B11228104 1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclohexanamine

1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclohexanamine

Cat. No.: B11228104
M. Wt: 383.4 g/mol
InChI Key: RXLZWDSZJYCXRH-UHFFFAOYSA-N
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Description

1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXAN-1-AMINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a dimethoxyphenyl group, and a furan moiety

Preparation Methods

The synthesis of 1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXAN-1-AMINE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.

    Incorporation of the Furan Moiety: The furan ring can be attached via a nucleophilic substitution reaction, using furan-2-ylmethylamine and a suitable leaving group.

    Cyclohexane Ring Formation: The final step involves the formation of the cyclohexane ring, which can be achieved through a hydrogenation reaction using a palladium catalyst.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXAN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, using reagents such as sodium hydride and alkyl halides to introduce new functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds and the formation of corresponding acids or amines.

Scientific Research Applications

1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXAN-1-AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXAN-1-AMINE can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a dimethoxyphenyl group and a triazole ring, but differs in its overall structure and functional groups.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: This compound features a dimethoxyphenyl group and a furan moiety, similar to the target compound, but has a different core structure.

    1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: This compound shares the dimethoxyphenyl group but has a different overall structure and functional groups.

The uniqueness of 1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXAN-1-AMINE lies in its combination of a tetrazole ring, dimethoxyphenyl group, and furan moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C20H25N5O3/c1-26-17-9-8-15(13-18(17)27-2)25-19(22-23-24-25)20(10-4-3-5-11-20)21-14-16-7-6-12-28-16/h6-9,12-13,21H,3-5,10-11,14H2,1-2H3

InChI Key

RXLZWDSZJYCXRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NCC4=CC=CO4)OC

Origin of Product

United States

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